molecular formula C18H22BrN3O4 B2955828 7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline CAS No. 1820683-11-1

7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline

Cat. No.: B2955828
CAS No.: 1820683-11-1
M. Wt: 424.295
InChI Key: FUQLBDUAXARQAS-UHFFFAOYSA-N
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Description

7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline is a chemical compound with the molecular formula C16H20BrN3O4. It is a derivative of quinazoline, a heterocyclic aromatic organic compound. Quinazoline derivatives are known for their diverse biological activities and are of significant interest in medicinal chemistry.

Scientific Research Applications

7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline has several scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives with potential biological activities.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Quinazoline derivatives are investigated for their potential as anticancer, antiviral, and anti-inflammatory agents.

    Industry: The compound is used in the development of new materials with specific electronic and optical properties.

Future Directions

Quinazoline derivatives have shown significant potential in various fields, particularly in medicine. They have been explored for their potential applications in treating a variety of diseases, including cancer, inflammation, bacterial infections, and more . Future research may continue to explore the potential applications of 7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline and other quinazoline derivatives, particularly in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline typically involves the bromination of a quinazoline precursor followed by the introduction of the di-t-butoxycarbonylamino group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and subsequent functionalization processes. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to remove the bromine atom, leading to the formation of different quinazoline derivatives.

    Oxidation Reactions:

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in solvents such as dimethylformamide (DMF) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in ethanol or tetrahydrofuran (THF) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions are utilized.

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science.

Mechanism of Action

The mechanism of action of 7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function. Molecular docking studies and molecular dynamics simulations have shown that the compound forms hydrogen bonds and π-cation interactions with key residues in target proteins, stabilizing the protein-inhibitor complex.

Comparison with Similar Compounds

Similar Compounds

    2-Aminoquinazoline: A precursor in the synthesis of various quinazoline derivatives.

    4-Bromoquinazoline: Another brominated quinazoline derivative with different substitution patterns.

    2-(Di-t-butoxycarbonylamino)quinazoline: A similar compound without the bromine atom.

Uniqueness

7-Bromo-2-(di-t-butoxycarbonylamino)quinazoline is unique due to the presence of both the bromine atom and the di-t-butoxycarbonylamino group. This combination enhances its reactivity and potential for further functionalization, making it a valuable intermediate in the synthesis of biologically active compounds.

Properties

IUPAC Name

tert-butyl N-(7-bromoquinazolin-2-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22BrN3O4/c1-17(2,3)25-15(23)22(16(24)26-18(4,5)6)14-20-10-11-7-8-12(19)9-13(11)21-14/h7-10H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUQLBDUAXARQAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1=NC=C2C=CC(=CC2=N1)Br)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22BrN3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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